N-{[4-(2-ethyl-6-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(2-ethyl-6-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4OS/c1-5-21-8-6-7-17(4)23(21)30-22(28-29-25(30)32-16(2)3)15-27-24(31)26-12-18-9-19(13-26)11-20(10-18)14-26/h6-8,16,18-20H,5,9-15H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPQASQYXLKRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=C2SC(C)C)CNC(=O)C34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(2-ethyl-6-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of its use in various therapeutic contexts.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring, an adamantane moiety, and a carboxamide group. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6OS |
| Molecular Weight | 368.48 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3)C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring through condensation reactions and subsequent modifications to introduce the adamantane and carboxamide functionalities. Recent methodologies have focused on optimizing yields and purity through various catalytic processes.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. For instance, compounds with similar triazole structures have been shown to inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli . The specific compound discussed here has been evaluated for its efficacy against a range of microorganisms.
Anticancer Potential
Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the triazole moiety have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer) with IC50 values indicating significant activity . The specific compound's structure suggests it may also possess similar properties due to the presence of electron-withdrawing groups that enhance its reactivity towards cancer cells.
The biological activity of this compound is believed to stem from its ability to interfere with cellular processes through multiple mechanisms:
- Inhibition of enzyme activity : Triazole compounds often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- Induction of apoptosis : Some studies suggest that triazole derivatives can trigger programmed cell death in cancer cells, contributing to their anticancer effects .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various triazole derivatives against clinical isolates. The results indicated that certain modifications significantly increased potency against resistant strains.
- Cytotoxicity Assays : In vitro assays conducted on different cancer cell lines revealed that modifications in the side chains of triazole derivatives can enhance cytotoxicity. The compound under discussion may exhibit similar trends based on structural analysis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional uniqueness lies in its combination of a triazole core, aryl substituents, and adamantane-based carboxamide. Below is a systematic comparison with analogous compounds, emphasizing substituent effects on bioactivity and physicochemical properties.
Table 1: Comparison of Key Structural Features and Bioactivities
Substituent-Driven Activity Trends
- Adamantane further amplifies lipophilicity, a trait critical for blood-brain barrier penetration in CNS-targeting drugs.
- Sulfur-Containing Moieties : The propan-2-ylsulfanyl group may improve metabolic stability compared to thiol (-SH) groups, which are prone to oxidation. This aligns with studies showing that sulfur-based substituents modulate pharmacokinetics in triazole derivatives .
- Nitro vs. Non-Nitro Groups: Unlike nitroimidazoles (often inactive against mycobacteria) , the absence of a nitro group in the target compound may reduce toxicity risks while retaining activity through alternative mechanisms (e.g., adamantane-mediated enzyme inhibition).
Physicochemical and Computational Comparisons
- LogP and Solubility : Adamantane’s high LogP (~4.2) likely increases the compound’s hydrophobicity compared to nitroimidazoles (LogP ~1.5–2.5) . This could favor tissue penetration but limit aqueous solubility.
- Similarity Metrics : Molecular fingerprinting (e.g., Tanimoto coefficient) would classify this compound as moderately similar to triazolo-thiadiazoles (structural core alignment) but distinct from nitroheterocycles due to adamantane’s unique topology .
Research Findings and Implications
- Antiviral Potential: Triazolo-thiadiazoles with aryl substitutions exhibit antiviral activity (e.g., 50–60% inhibition of cucumber mosaic virus at 500 μg/mL) . The target compound’s adamantane group may enhance virucidal effects by disrupting viral envelopes or inhibiting fusion proteins.
- Antimicrobial Hypotheses : Nitro-substituted analogs show variable antimycobacterial activity, but adamantane’s rigidity could mimic natural substrates of mycobacterial enzymes (e.g., sterol-modifying proteins), warranting targeted assays .
- Structural Insights : SHELX-refined crystallographic data for similar triazoles reveal planar triazole cores with substituent-dependent torsional angles, suggesting conformational flexibility that could optimize target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
